molecular formula C8H18OS B13544634 2-(Hexyloxy)ethane-1-thiol

2-(Hexyloxy)ethane-1-thiol

Cat. No.: B13544634
M. Wt: 162.30 g/mol
InChI Key: FPBRQEOVLDMJJP-UHFFFAOYSA-N
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Description

2-(Hexyloxy)ethane-1-thiol is an organic compound with the molecular formula C8H18OS. It is characterized by the presence of a thiol group (-SH) and a hexyloxy group (-O-C6H13) attached to an ethane backbone. This compound is known for its versatile nature and finds applications in various fields, including organic synthesis, materials science, and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hexyloxy)ethane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 1-bromohexane with sodium hydrosulfide in the presence of a suitable solvent. The reaction proceeds via an S_N2 mechanism, where the hydrosulfide anion acts as a nucleophile, displacing the bromide ion from 1-bromohexane to form the desired thiol .

Industrial Production Methods

In industrial settings, the preparation of thiols often involves the use of thiourea as a sulfur source. The reaction of thiourea with an alkyl halide, such as 1-bromohexane, forms an intermediate isothiouronium salt. This intermediate is then hydrolyzed to yield the thiol product. This method is advantageous as it minimizes the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Hexyloxy)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.

    Reduction: Disulfides formed from the oxidation of thiols can be reduced back to thiols using reducing agents like zinc and hydrochloric acid.

    Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).

Common Reagents and Conditions

    Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.

    Reducing Agents: Zinc, hydrochloric acid.

    Nucleophiles: Sodium hydrosulfide, thiourea

Major Products Formed

    Disulfides: Formed from the oxidation of thiols.

    Thioethers (Sulfides): Formed from nucleophilic substitution reactions with alkyl halides.

Scientific Research Applications

2-(Hexyloxy)ethane-1-thiol is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific properties.

    Pharmaceutical Research: The compound is investigated for its potential therapeutic applications and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-(Hexyloxy)ethane-1-thiol involves its thiol group, which can undergo oxidation and reduction reactions. The thiol group can form disulfide bonds, which are crucial in various biological processes. The compound’s reactivity is influenced by the polarizability of the sulfur atom, making it a strong nucleophile and an effective participant in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    2-(Hexyloxy)ethanol: Similar in structure but contains a hydroxyl group (-OH) instead of a thiol group (-SH).

    Ethanethiol: Contains a thiol group but lacks the hexyloxy group, making it less complex.

Uniqueness

2-(Hexyloxy)ethane-1-thiol is unique due to the presence of both a hexyloxy group and a thiol group, which imparts distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.

Properties

Molecular Formula

C8H18OS

Molecular Weight

162.30 g/mol

IUPAC Name

2-hexoxyethanethiol

InChI

InChI=1S/C8H18OS/c1-2-3-4-5-6-9-7-8-10/h10H,2-8H2,1H3

InChI Key

FPBRQEOVLDMJJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCS

Origin of Product

United States

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